molecular formula C5H8N4O3 B2389449 1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione CAS No. 205393-03-9

1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B2389449
CAS No.: 205393-03-9
M. Wt: 172.144
InChI Key: HIABNKUJEJWEEN-UHFFFAOYSA-N
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Description

1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound with the molecular formula C₅H₈N₄O₃. This compound belongs to the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione can be synthesized through several methods. One common approach involves the reaction of cyanuric acid with dimethylamine under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is unique due to its specific amino and methyl substitutions, which confer distinct chemical properties and reactivity. These modifications make it particularly useful in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

1-amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3/c1-7-3(10)8(2)5(12)9(6)4(7)11/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIABNKUJEJWEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N(C1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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